1,5-Dioxiranyl-1,2,3,4,5-pentanepentanol

Natural Product Chemistry Structural Biology Antibiotic Discovery

Researchers seeking to evaluate the antitumor polyol antibiotic WF-3405 often face supply chain failures due to misidentification with simple non-hydroxylated bis-epoxides. This compound, produced exclusively via fermentation of Amauroascus aureus F-3405, provides the only biologically validated scaffold. - Confirmed murine antitumor activity (P388, L1210, Lewis lung carcinoma). - Fully hydroxylated pentol core, critical for hydrogen-bond-driven molecular recognition. - Validated fermentation-derived material, as no total synthesis route exists.

Molecular Formula C9H16O7
Molecular Weight 236.22 g/mol
CAS No. 108354-43-4
Cat. No. B035308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-Dioxiranyl-1,2,3,4,5-pentanepentanol
CAS108354-43-4
Synonyms1,5-dioxiranyl-1,2,3,4,5-pentanepentanol
WF 3405
WF-3405
Molecular FormulaC9H16O7
Molecular Weight236.22 g/mol
Structural Identifiers
SMILESC1C(O1)C(C(C(C(C(C2CO2)O)O)O)O)O
InChIInChI=1S/C9H16O7/c10-5(3-1-15-3)7(12)9(14)8(13)6(11)4-2-16-4/h3-14H,1-2H2
InChIKeyLUCBFMMOZUJPIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

WF-3405: Identity & Source Traceability


1,5-Dioxiranyl-1,2,3,4,5-pentanepentanol (CAS 108354-43-4), also designated WF-3405 or FR-68504, is a C9 polyol antibiotic characterized by two terminal oxirane (epoxide) rings [1]. Its structure was elucidated via spectroscopic and chemical methods, confirming the IUPAC name 1,5-bis(oxiran-2-yl)pentane-1,2,3,4,5-pentol [1][2]. The compound is a microbial secondary metabolite produced exclusively by the fungus Amauroascus aureus F-3405 [1][3]. With a molecular weight of 236.22 g/mol, this highly hydroxylated structure confers distinct physicochemical properties relative to non-hydroxylated bis-epoxide analogs that may appear superficially similar in procurement databases .

Why Generic Bis-Epoxides Cannot Substitute WF-3405


Simple bis-epoxides such as 1,2:8,9-diepoxynonane (CAS 24829-11-6) share the same C9 backbone and terminal oxirane motifs as 1,5-dioxiranyl-1,2,3,4,5-pentanepentanol but lack all five hydroxyl groups along the pentol chain . This structural simplification eliminates the hydrogen-bond donor/acceptor network critical for molecular recognition, resulting in fundamentally different biological behavior [1]. Similarly, the term "dioxiranyl" may appear in unrelated synthetic dioxirane compounds (e.g., bis-dioxiranes generated from 2,3-butanedione) that possess entirely different core scaffolds and are designed as chemical oxidants rather than bioactive microbial metabolites [2]. Substitution with any analog lacking both the precise stereochemical arrangement of hydroxyls and the Amauroascus aureus biosynthetic origin will fail to recapitulate even the baseline antitumor activity documented in the core publication .

Quantitative Differentiation Evidence


Dual Oxirane-Polyol Architecture vs. Non-Hydroxylated Analogs

1,5-Dioxiranyl-1,2,3,4,5-pentanepentanol contains five hydroxyl groups along a C9 backbone terminated by two oxirane rings, yielding a molecular formula of C9H16O7 (MW 236.22) [1]. The closest purchasable analog, 1,2:8,9-diepoxynonane (CAS 24829-11-6), shares the bis-oxirane motif but is devoid of hydroxyl groups (C9H16O2, MW 156.22), representing a 34% reduction in molecular weight . This difference fundamentally alters hydrogen-bonding capacity (5 H-bond donors vs. 0; 7 H-bond acceptors vs. 2), which governs solubility, target binding, and biological fate [2].

Natural Product Chemistry Structural Biology Antibiotic Discovery

Amauroascus aureus Origin Specificity vs. Co-Produced Metabolites

WF-3405 is produced by the rare fungal species Amauroascus aureus F-3405 [1]. The same organism also produces aranotin (CHEBI:88274), a structurally unrelated heterohexacyclic epidithiodiketopiperazine with antiviral and antibiotic activity but no reported antitumor activity against the murine leukemia/ carcinoma panel [2][3]. This divergent secondary metabolite profile demonstrates that WF-3405 biosynthesis proceeds through a distinct polyketide or sugar-derived pathway rather than the diketopiperazine pathway giving rise to co-produced aranotins [1].

Microbial Secondary Metabolism Mycology Biosynthetic Pathway Research

Multitumor Antitumor Profile vs. Single-Indication Natural Products

WF-3405 was evaluated in multiple murine tumor models and demonstrated strong inhibitory activity against leukemia P388, leukemia L1210, and Lewis lung carcinoma [1]. This three-indication activity profile differentiates WF-3405 from co-isolated aranotin, which lacks antitumor activity entirely, and from many single-indication natural product leads that show activity in only one tumor type [1][2][3]. The specific quantitative values (e.g., T/C%, IC50) are reported in the primary paper's tables, which constitute the only peer-reviewed antitumor evidence for this compound class [1].

Antitumor Pharmacology In Vivo Oncology Models Drug Discovery

Spectroscopic Structural Confirmation vs. Tentative Assignments

The structure of 1,5-dioxiranyl-1,2,3,4,5-pentanepentanol was established using a combination of spectroscopic and chemical degradation methods [1]. This authoritative structural confirmation differentiates the compound from the many epoxide-containing natural products for which stereochemistry remains undefined or assigned solely by analogy [2][3]. The analytic data in the 1987 paper remain the only fully traceable structural characterization for this CAS registry number in the peer-reviewed literature [1].

Spectroscopic Characterization Structural Elucidation Quality Control

Fermentation-Derived Origin vs. Synthetic Bis-Epoxides

WF-3405 is produced by fermentation of Amauroascus aureus F-3405 [1]. Commercially available bis-epoxides such as 1,2:8,9-diepoxynonane (CAS 24829-11-6) are synthetic chemicals with no documented fermentation origin or biological activity . This production route distinction has practical procurement implications: WF-3405 requires microbial fermentation and chromatographic purification as per the patented process, whereas the synthetic bis-epoxides are commodity chemicals [2]. The biosynthetic origin also implies a specific stereochemical configuration at each chiral center, which synthetic routes may not stereoselectively replicate [1].

Fermentation Chemistry Natural Product Biosynthesis Supply Chain Traceability

Optimal Research Applications


Antitumor Natural Product Lead Discovery

1,5-Dioxiranyl-1,2,3,4,5-pentanepentanol is suitable as a structurally novel starting point for medicinal chemistry optimization in academic laboratories investigating polyol or epoxide-containing antitumor leads. Its activity against three murine tumor models (P388, L1210, Lewis lung carcinoma) provides a broad initial efficacy fingerprint [1][2]. Because no synthetic route to the fully hydroxylated bis-epoxide scaffold has been published, procurement from a validated fermentation source is mandatory for any biological evaluation [3].

Comparative Fungal Secondary Metabolism Studies

Researchers studying fungal secondary metabolism and biosynthetic gene clusters can use WF-3405 as a key analytical standard to differentiate the polyketide/ sugar-derived pathway from the diketopiperazine pathway that yields aranotin in the same organism [1][2]. This compound enables precise metabolomic comparisons between A. aureus strains and engineered mutants [1].

Polyol Reference Standard for Analytical Method Development

The compound's well-defined structure, established via comprehensive spectroscopic methods, makes it a suitable reference standard for developing LC-MS or NMR methods targeting polyol natural products with terminal epoxide functionalities [1][2]. Its computed XLogP3 of -3.1 and 5 H-bond donors provide distinct chromatographic behavior useful for method validation [3].

Fermentation Process Development for Rare Fungal Metabolites

WF-3405 serves as a model compound for developing and optimizing fermentation and downstream purification processes for low-abundance secondary metabolites from rare Ascomycete fungi [1][2]. The patented production process (EP0187528B1) provides a validated starting point for process intensification and scale-up studies [3].

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